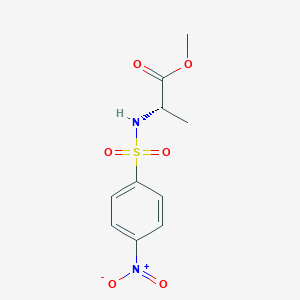
(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate
Vue d'ensemble
Description
(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a methoxypropyl group attached to a 4-methylbenzenesulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate typically involves the reaction of (S)-2-methoxypropanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(S)-2-methoxypropanol+4-methylbenzenesulfonyl chloride→(S)-2-methoxypropyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield (S)-2-methoxypropanol and 4-methylbenzenesulfonic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., azides, thiocyanates, or amines.
Hydrolysis: (S)-2-methoxypropanol and 4-methylbenzenesulfonic acid.
Reduction: (S)-2-methoxypropanol.
Applications De Recherche Scientifique
(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to modify biological molecules.
Biological Studies: Employed in the study of enzyme mechanisms and protein modifications.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various chemical transformations and modifications of biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methoxyethyl 4-methylbenzenesulfonate
- Propyl 4-methylbenzenesulfonate
- Dodecyl 4-methylbenzenesulfonate
Uniqueness
(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate is unique due to its chiral center, which imparts stereochemical properties that can be crucial in asymmetric synthesis and the development of chiral pharmaceuticals. Its specific reactivity and selectivity make it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C11H16O4S |
|---|---|
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
[(2S)-2-methoxypropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-9-4-6-11(7-5-9)16(12,13)15-8-10(2)14-3/h4-7,10H,8H2,1-3H3/t10-/m0/s1 |
Clé InChI |
IHRUWHJSVMOZTQ-JTQLQIEISA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Methoxyphenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B8307833.png)
![8-Chloro-5-iodo-2-methyl-[1,7]naphthyridine](/img/structure/B8307840.png)


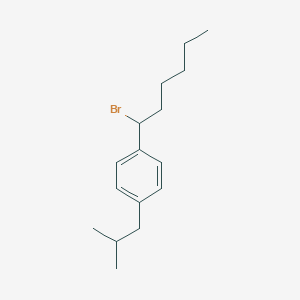
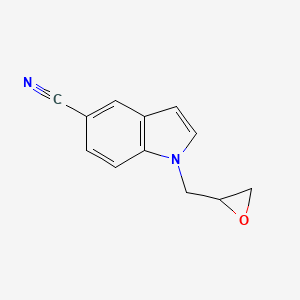
![[(1S,4R)-4-[2-amino-6-(propylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B8307865.png)
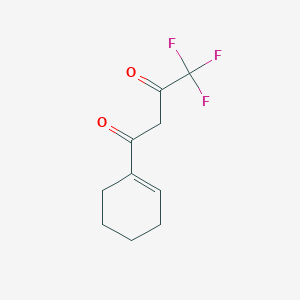
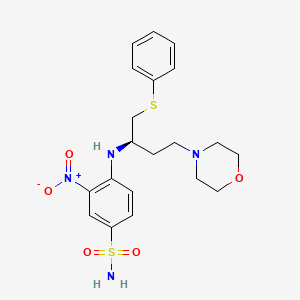
![7-amino-3-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-6-fluoro-quinazolin-4-one](/img/structure/B8307892.png)
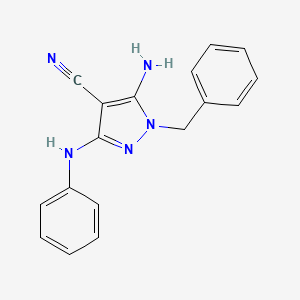
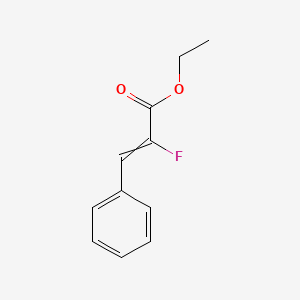
![1-Boc-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylsulfonyl)piperazine](/img/structure/B8307912.png)
